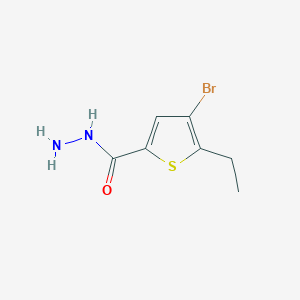
4-Bromo-5-ethylthiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-ethylthiophene-2-carbohydrazide is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While the specific compound is not directly mentioned in the provided papers, the related chemistry and synthesis methods for brominated thiophene derivatives can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of brominated thiophene derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves successive direct lithiations and a bromination reaction starting from thiophene, carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, with an overall yield of 47% . This suggests that the synthesis of 4-Bromo-5-ethylthiophene-2-carbohydrazide could also involve similar lithiation and bromination steps, possibly with modifications to accommodate the ethyl group and carbohydrazide moiety.
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives is crucial for their reactivity and application. For example, the crystal structures of related compounds such as 4,5-bis(bromomethyl)-1,3-dithiol-2-one show that the molecules align themselves in a head-to-tail fashion along one axis, which could influence their polymerization or interaction with other molecules . The structure of 4-Bromo-5-ethylthiophene-2-carbohydrazide would likely exhibit similar interactions due to the presence of the bromine atom, which is a reactive site for further chemical transformations.
Chemical Reactions Analysis
Brominated thiophene derivatives are versatile intermediates in organic synthesis. For example, methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate have been used in palladium-catalysed direct arylation of heteroaromatics, preventing the formation of dimers or oligomers and allowing the formation of biheteroaryls in high yields . This indicates that 4-Bromo-5-ethylthiophene-2-carbohydrazide could potentially participate in similar palladium-catalyzed coupling reactions, leading to a variety of heteroaromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene derivatives can be inferred from their characterization using various analytical techniques. For instance, poly(3,4-ethylenedioxythiophene) synthesized from a brominated thiophene derivative was characterized by XRD, CV, IR, UV–vis spectroscopy, and SEM . These techniques could also be applied to 4-Bromo-5-ethylthiophene-2-carbohydrazide to determine its crystallinity, electrochemical properties, functional groups, optical properties, and morphology, which are essential for understanding its behavior in different environments and applications.
Applications De Recherche Scientifique
Synthesis and Bioactivity
4-Bromo-5-ethylthiophene-2-carbohydrazide and its derivatives are primarily used in the synthesis of various bioactive compounds. For example, certain derivatives have been studied for their antiviral, cytotoxic, and antibacterial activities. Specifically, a study by Dawood et al. (2011) explored the synthesis of pyrazole- and isoxazole-based heterocycles, which showed potential antiviral activity against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).
Synthetic Methodology
Antibacterial and Anticonvulsant Properties
Research by Kulandasamy et al. (2009) focused on synthesizing bishydrazones derived from 3,4-dipropyloxythiophene and evaluating their anticonvulsant activity, indicating the potential therapeutic applications of these compounds (Ravi Kulandasamy et al., 2009). Additionally, Aziz‐ur‐Rehman et al. (2014) and (2015) studied the antibacterial and enzyme inhibition properties of N'-substituted benzylidene acetatohydrazides, revealing the compounds' biological activities (Aziz‐ur‐Rehman et al., 2014), (S. Rasool et al., 2015).
Material Science and Other Applications
In material science, Xue et al. (2007) discussed the synthesis of highly water-soluble, well-defined regioregular head-to-tail glycopolythiophenes, showcasing the compound's relevance in advanced material development (C. Xue et al., 2007). Furthermore, studies have also examined the compound's role in corrosion protection and adsorption on mild steel, highlighting its potential in industrial applications (P. Paul et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-5-ethylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWMGRCTVJVNBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391737 |
Source


|
| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethylthiophene-2-carbohydrazide | |
CAS RN |
832737-57-2 |
Source


|
| Record name | 4-Bromo-5-ethyl-2-thiophenecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)



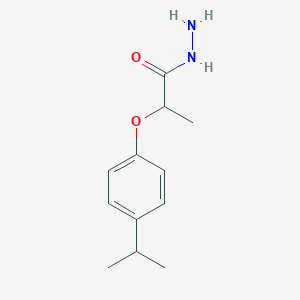

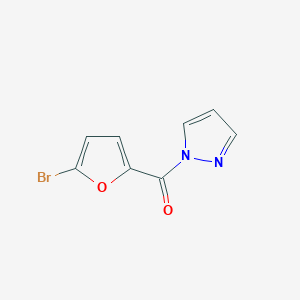


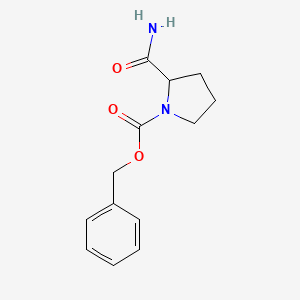
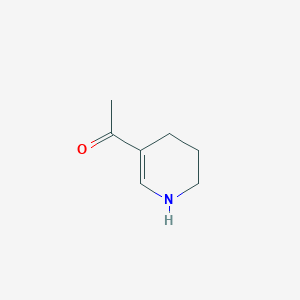
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)
